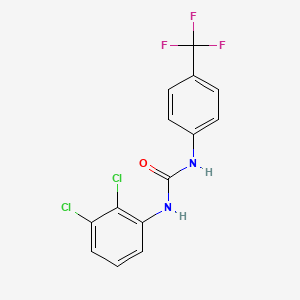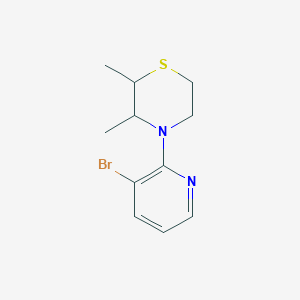
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine is a heterocyclic compound that features a bromopyridine moiety attached to a thiomorpholine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine typically involves the reaction of 3-bromopyridine with thiomorpholine derivatives under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 3-bromopyridine is reacted with a boronic acid derivative of thiomorpholine . The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, like Pd(PPh3)4, in a suitable solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted by nucleophiles such as amines or thiols.
Oxidation: The thiomorpholine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridine derivatives.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of piperidine derivatives.
Wissenschaftliche Forschungsanwendungen
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can participate in π-π stacking interactions or hydrogen bonding, while the thiomorpholine ring can enhance the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromopyridine: A simpler analog that lacks the thiomorpholine ring.
2,3-Dimethylthiomorpholine: A compound without the bromopyridine moiety.
4-(3-Chloropyridin-2-yl)-2,3-dimethylthiomorpholine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
4-(3-Bromopyridin-2-yl)-2,3-dimethylthiomorpholine is unique due to the combination of the bromopyridine moiety and the thiomorpholine ring. This combination imparts specific chemical and physical properties that can be advantageous in various applications, such as enhanced reactivity in nucleophilic substitution reactions and improved solubility in organic solvents.
Eigenschaften
Molekularformel |
C11H15BrN2S |
|---|---|
Molekulargewicht |
287.22 g/mol |
IUPAC-Name |
4-(3-bromopyridin-2-yl)-2,3-dimethylthiomorpholine |
InChI |
InChI=1S/C11H15BrN2S/c1-8-9(2)15-7-6-14(8)11-10(12)4-3-5-13-11/h3-5,8-9H,6-7H2,1-2H3 |
InChI-Schlüssel |
KTZWBFKJYWNWBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(SCCN1C2=C(C=CC=N2)Br)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


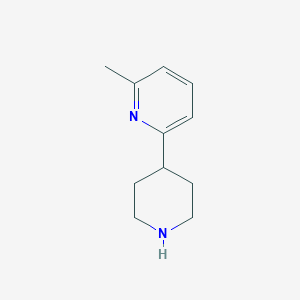
![tert-Butyl 2-(5-(2-(ethyl(isopropyl)carbamoyl)-4-fluorophenoxy)pyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B13330777.png)
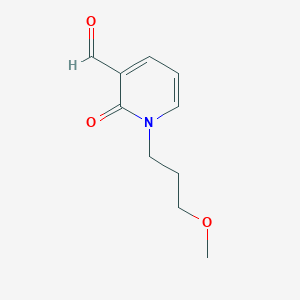
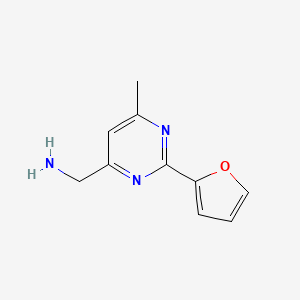

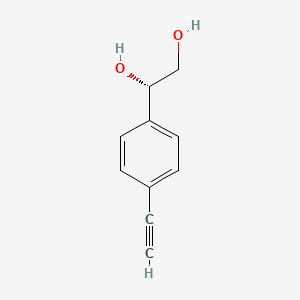
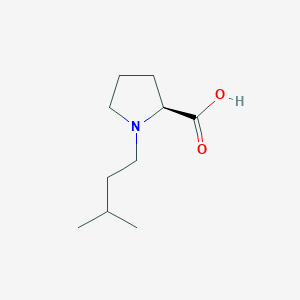
![Ethyl 7-bromopyrrolo[2,1-f][1,2,4]triazine-2-carboxylate](/img/structure/B13330813.png)

![N-methyl-N-[(1-methylpyrrolidin-2-yl)methyl]carbamoyl chloride](/img/structure/B13330818.png)

![(R)-5,6-Dichloro-[1,1'-biphenyl]-2,2'-diol](/img/structure/B13330831.png)
![tert-butyl[(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B13330836.png)
